N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride is a chemical compound that has gained attention in various fields of research, particularly in medicinal chemistry. It is classified as a pyrimidine derivative, which is characterized by a six-membered aromatic ring containing nitrogen atoms. This compound is primarily studied for its potential biological activities, including enzyme inhibition.
The compound can be sourced from chemical suppliers specializing in research chemicals. It falls under the classification of heterocyclic compounds, specifically pyrimidines, which are known for their diverse biological activities and applications in pharmaceuticals. The molecular formula for N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride is , indicating the presence of both organic and inorganic components.
The synthesis of N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride typically involves several steps:
The molecular structure of N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride features a pyrimidine ring substituted with a trimethyl group and a pyrrolidine moiety. Key structural data include:
CC(C)(C)N1=C(N=C(N1)C2CCN(C2)C)C
This structure allows for various interactions with biological targets, making it a subject of interest in drug development.
N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride can participate in several chemical reactions:
Reactions typically require specific conditions:
These reactions expand the utility of N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride in synthetic chemistry.
The mechanism of action for N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride primarily involves its role as an enzyme inhibitor:
This mechanism suggests potential therapeutic applications in treating diseases characterized by abnormal cell proliferation, such as cancer.
The physical properties of N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride include:
Key chemical properties include:
N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride has several scientific applications:
Heterocyclic compounds serve as indispensable scaffolds in drug discovery due to their structural versatility and ability to mimic endogenous molecules. Pyrimidine derivatives, particularly 4-aminopyrimidines, exhibit pronounced bioactivity against kinase-driven pathologies like cancer and inflammation. The core pyrimidine structure enables specific interactions with ATP-binding sites of kinases, disrupting aberrant signaling cascades. N,N,6-Trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride exemplifies this strategy, where its pyrimidine nitrogen atoms form critical hydrogen bonds with kinase hinge regions, while the 4-amine group enhances solubility and modulates electron distribution for optimal target engagement [4].
Table 1: Key Heterocyclic Motifs in Kinase Inhibitors
Heterocyclic Core | Target Kinases | Biological Outcomes |
---|---|---|
4-Aminopyrimidine | CDK4/6, B-RAF, EGFR | Cell cycle arrest, apoptosis |
Quinazoline | EGFR, HER2 | Tumor growth inhibition |
Pyrrolopyrimidine | JAK, ALK | Anti-inflammatory effects |
Contemporary drug design exploits these scaffolds to achieve polypharmacology—simultaneously inhibiting multiple pathogenic pathways. For instance, 2-aminopyrimidine derivatives demonstrate dual activity against tumor proliferation and cytokine-mediated inflammation by cross-inhibiting kinases like CDK4 and JAK2 [4]. The structural plasticity of the pyrimidine ring allows systematic derivatization at C-2, C-4, and C-6 positions, enabling fine-tuning of target specificity and potency. This adaptability is evidenced by the clinical success of palbociclib (CDK4/6 inhibitor) and encorafenib (B-RAF inhibitor), both bearing 2-aryl/alkylaminopyrimidine cores [4].
The therapeutic journey of 4-aminopyrimidines began with natural products like meridianins—marine alkaloids featuring a 2-aminopyrimidine core linked to an indole moiety. These compounds demonstrated antiproliferative and antimetastatic activities, sparking interest in synthetic analogs [4]. Early efforts focused on anilino-substituted derivatives, yielding first-generation kinase inhibitors such as imatinib (Glivec®). Imatinib’s binding to Bcr-Abl hinges on its 4-methylphenyl group and pyrimidine nitrogens, establishing a blueprint for subsequent designs [4].
The evolution advanced with second-generation inhibitors (e.g., pazopanib) incorporating hydrophobic fragments at C-2 to enhance kinase selectivity. A paradigm shift emerged with chiral aliphatic substituents, as seen in third-generation CDK4/6 inhibitors (palbociclib, ribociclib). These agents feature 2-(piperazin-2-yl) or 2-(piperidin-2-yl)pyrimidine cores, improving target residence time and reducing off-target effects compared to aryl analogs [4]. N,N,6-Trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride (PubChem CID: 71298924) epitomizes this trend, where its pyrrolidine moiety introduces three-dimensionality to the scaffold, optimizing steric complementarity with kinase allosteric pockets [1] [4].
Table 2: Generational Shift in Aminopyrimidine-Based Kinase Inhibitors
Generation | Representative Drug | C-2 Substituent | Clinical Application |
---|---|---|---|
First | Imatinib | 3'-Pyridyl | Chronic myeloid leukemia |
Second | Pazopanib | 2,3-Dimethylindole | Renal cell carcinoma |
Third | Ribociclib | 2-(Piperazin-2-yl) | Breast cancer |
Modern | This compound | 2-(Pyrrolidin-2-yl) | Under investigation |
Recent synthetic innovations include transition-metal-catalyzed cyclocondensations and multicomponent reactions, enabling rapid diversification of the pyrimidine scaffold. These methods facilitate the introduction of chiral aliphatic groups (e.g., pyrrolidine) at C-2, previously inaccessible via classical SNAr reactions [4].
The pyrrolidine ring in N,N,6-trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride (CAS: 1361114-89-7) confers distinct advantages over planar aromatic systems:
Table 3: Impact of Aliphatic Heterocycles on Drug Properties
C-2 Substituent | ClogP* | Hydrogen Bond Donors | Target Affinity (Kd, nM) |
---|---|---|---|
Phenyl | 3.1 | 0 | 250–500 |
Piperidin-2-yl | 2.4 | 1 | 50–100 |
Pyrrolidin-2-yl | 2.0 | 1 | 10–50 |
Morpholin-4-yl | 0.9 | 0 | >1000 |
*Calculated using PubChem data for analogous structures [1] [7].
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8